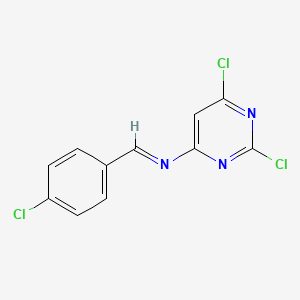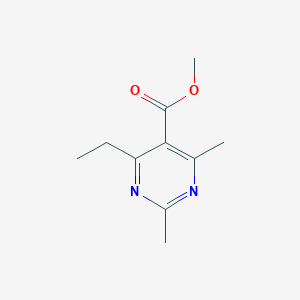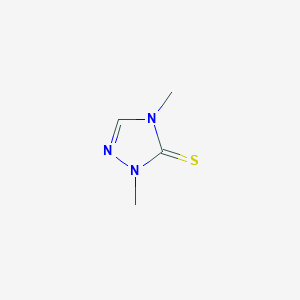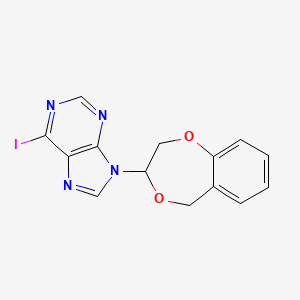
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-iodo-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine is a heterocyclic organic molecule that features a purine core substituted with a benzo[e][1,4]dioxepin moiety and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine typically involves the following steps:
Formation of the Benzo[e][1,4]dioxepin Moiety: This can be achieved by condensing 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate aldehydes or ketones.
Iodination of the Purine Core: The purine core can be iodinated using iodine or iodinating agents under controlled conditions.
Coupling Reaction: The final step involves coupling the iodinated purine with the benzo[e][1,4]dioxepin moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[e][1,4]dioxepin moiety.
Reduction: Reduction reactions can occur at the iodine-substituted purine core.
Substitution: The iodine atom in the purine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[e][1,4]dioxepin moiety.
Reduction: Reduced forms of the purine core.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with microbial enzymes.
Medicine
Anticancer Research: Investigated for its potential anticancer properties by targeting specific cellular pathways.
Industry
Mechanism of Action
The mechanism of action of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The benzo[e][1,4]dioxepin moiety can interact with hydrophobic pockets in proteins, while the iodine atom can form halogen bonds with specific amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
- Benzo[b]pyrano[2,3-e][1,4]diazepines
Uniqueness
The uniqueness of 9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-iodo-9H-purine lies in its combination of a purine core with a benzo[e][1,4]dioxepin moiety and an iodine atom. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
918304-35-5 |
|---|---|
Molecular Formula |
C14H11IN4O2 |
Molecular Weight |
394.17 g/mol |
IUPAC Name |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-iodopurine |
InChI |
InChI=1S/C14H11IN4O2/c15-13-12-14(17-7-16-13)19(8-18-12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
InChI Key |
YHCREEWGPUDUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=CN=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


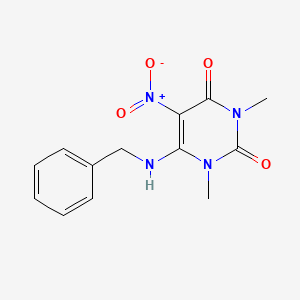
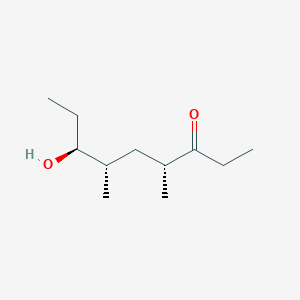
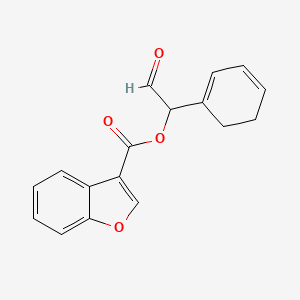
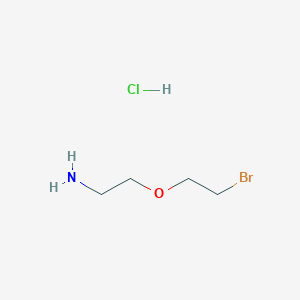
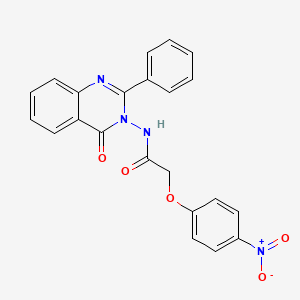
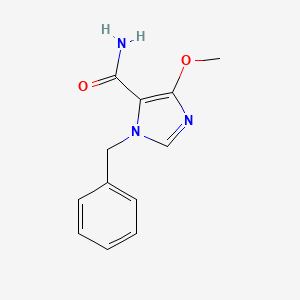
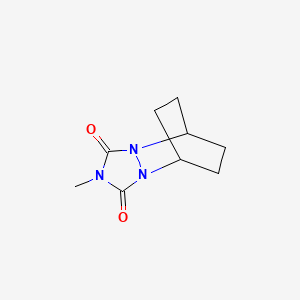
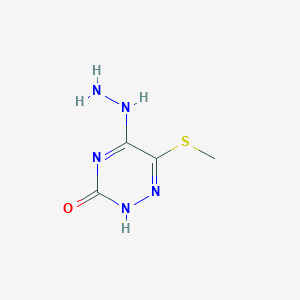
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)

